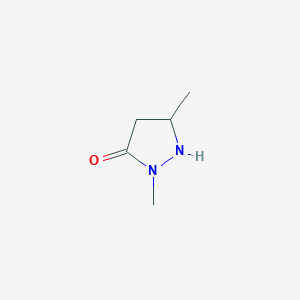

1,3-dimethyl-5-pyrazolidone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-3-5(8)7(2)6-4/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYIOKFAHJURRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546352 | |

| Record name | 2,5-Dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54945-11-8 | |

| Record name | 2,5-Dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-dimethyl-5-pyrazolidone synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 1,3-Dimethyl-5-Pyrazolidone

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis mechanism for this compound, a valuable heterocyclic compound often utilized as a key intermediate in the development of pharmaceutical agents.[1] Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, offers practical field-proven insights, and presents a validated experimental protocol.

Introduction: The Significance of the Pyrazolidinone Core

Pyrazolidinones and their derivatives, such as 1,3-dimethyl-5-pyrazolone, represent a privileged scaffold in medicinal chemistry.[1] These five-membered nitrogen-containing heterocyclic rings are integral to a wide range of biologically active compounds. The specific compound, 1,3-dimethyl-5-pyrazolone, serves as a crucial building block in the synthesis of various therapeutic agents.[1] Understanding its synthesis is fundamental to the efficient and scalable production of these important molecules. The most common and industrially relevant synthesis route involves the condensation reaction between methylhydrazine and ethyl acetoacetate.[1]

The Core Synthesis Mechanism: A Stepwise Deconstruction

The synthesis of 1,3-dimethyl-5-pyrazolone from methylhydrazine and ethyl acetoacetate is a classic example of heterocycle formation through condensation and subsequent cyclization. The reaction proceeds through a well-defined pathway, governed by the relative reactivity of the functional groups involved.

Pillar of Expertise: Causality Behind the Reaction Pathway

The entire synthesis hinges on a cascade of nucleophilic attacks. The choice of starting materials—methylhydrazine and ethyl acetoacetate—is deliberate. Ethyl acetoacetate is a 1,3-dicarbonyl compound, presenting two electrophilic carbon centers: a ketone and an ester. Methylhydrazine is a substituted hydrazine with two nitrogen atoms of differing nucleophilicity. The nitrogen atom bearing the methyl group is less sterically hindered and more nucleophilic than the terminal NH2 group. However, the reaction's regioselectivity is primarily dictated by the higher reactivity of the ketone over the ester and the nucleophilicity of the unsubstituted nitrogen atom of methylhydrazine.[1]

The plausible mechanism involves the following key steps:[1]

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal, more basic nitrogen atom of methylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This step is favored over an attack on the ester carbonyl, which is less reactive due to the resonance contribution from the adjacent oxygen atom.

-

Formation of a Hydrazone Intermediate: Following the initial attack, a tetrahedral intermediate is formed, which then rapidly dehydrates to yield a stable hydrazone intermediate. This is a standard condensation reaction between a hydrazine and a ketone.[2]

-

Intramolecular Cyclization: The crucial ring-forming step occurs via an intramolecular nucleophilic attack. The second nitrogen atom of the hydrazone intermediate attacks the electrophilic carbon of the ester group. This is an intramolecular acylation.

-

Elimination and Tautomerization: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol. This leads to the formation of the pyrazolone ring. The product, 1,3-dimethyl-5-pyrazolone, can exist in several tautomeric forms, although the CH-form is often predominant in non-polar solvents.[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the mechanistic steps from reactants to the final pyrazolone product.

Caption: Mechanism of 1,3-dimethyl-5-pyrazolone synthesis.

Validated Experimental Protocol

This protocol describes a robust, solvent-free method for the synthesis of 1,3-dimethyl-5-pyrazolone, which has been shown to produce high yields.[1] The absence of a solvent makes this an environmentally conscious or "green" approach.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate.

-

Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add methylhydrazine dropwise to the stirred ethyl acetoacetate. Expert Insight: This exothermic reaction must be controlled to prevent side reactions. The dropwise addition at low temperature ensures selectivity and safety.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 1 to 1.5 hours.[1] Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product, 1,3-dimethyl-5-pyrazolone, will often solidify upon cooling. If it remains an oil, it can be induced to crystallize by scratching the inside of the flask or by adding a seed crystal.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[1]

Data Presentation: Synthesis Parameters

The following table summarizes the typical quantitative data for the described solvent-free synthesis.

| Parameter | Value | Reference |

| Starting Material 1 | Methylhydrazine | [1] |

| Starting Material 2 | Ethyl Acetoacetate | [1] |

| Molar Ratio (1:2) | 1:1 | [1] |

| Reaction Temperature | 80-90 °C | [1] |

| Reaction Time | 1 - 1.5 hours | [1] |

| Typical Yield | 66-100% | [1] |

| Physical Form | Crystalline Solid | [1] |

Alternative Synthesis Approaches

While the reaction with ethyl acetoacetate is predominant, other substrates can be used. For instance, the reaction of methylhydrazine with crotonic acid (2-butenoic acid) can also yield a pyrazolidinone ring structure through a Michael addition followed by cyclization.[3] This pathway involves the initial addition of hydrazine to the α,β-unsaturated carbonyl system, followed by an intramolecular condensation to form the heterocyclic ring.[3]

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily achieved through the condensation of methylhydrazine and ethyl acetoacetate. The mechanism is a textbook example of heterocyclic synthesis, driven by the principles of nucleophilicity and electrophilicity. By understanding the causality behind each step and adhering to a validated protocol, researchers can reliably produce this important chemical intermediate for applications in drug discovery and development. The solvent-free method presented offers a high-yield, environmentally friendly, and scalable option for its production.

References

- Scheme 1: Synthesis of N1,C5-Dimethyl Pyrazolidinone.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.

-

Hydrazine - Wikipedia. [Link]

Sources

1H NMR and 13C NMR analysis of pyrazolidine-3,5-diones

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of Pyrazolidine-3,5-diones and the Imperative of NMR Analysis

The pyrazolidine-3,5-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents renowned for their anti-inflammatory, analgesic, and antibacterial properties.[1][2] Compounds like Phenylbutazone are classic examples of how this heterocyclic system has been successfully translated into therapeutic use. The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and the electronic environment of the core ring, which is heavily influenced by substitutions at the N1, N2, and C4 positions.[1]

For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the unambiguous structural elucidation and characterization of these molecules. A comprehensive understanding of their ¹H and ¹³C NMR spectra is not merely an academic exercise; it is a prerequisite for confirming synthetic outcomes, assessing purity, and ultimately, understanding the structure-activity relationships (SAR) that drive drug discovery programs.[3] This guide provides an in-depth exploration of the key NMR spectral features of pyrazolidine-3,5-diones, explains the causality behind the observed phenomena, and offers field-proven protocols for acquiring high-quality data.

Core Structure and Foundational NMR Principles

The pyrazolidine-3,5-dione ring system presents a unique set of spectroscopic challenges and opportunities. The core structure, with its two nitrogen atoms and two carbonyl groups, creates a distinct electronic environment that gives rise to characteristic NMR signals.

The key to interpreting the spectra lies in understanding how substituents (R¹, R², R⁴', R⁴'') and environmental factors like solvent and temperature influence the chemical shifts (δ) and coupling constants (J) of the nuclei within this core.

The Critical Role of Tautomerism

Perhaps the most significant factor governing the NMR spectra of pyrazolidine-3,5-diones is their existence in a tautomeric equilibrium between the diketo and keto-enol forms.[4] This equilibrium is not static; it is highly sensitive to the solvent environment, temperature, and the electronic nature of the substituents.[5][6]

The diketo form is generally favored, but the presence of the enol tautomer can lead to the appearance of distinct sets of signals in both ¹H and ¹³C NMR spectra.[4] Polar solvents tend to shift the equilibrium towards the keto-enol form, while higher temperatures often favor the diketo tautomer.[5] Recognizing this phenomenon is crucial, as the presence of unexpected peaks may indicate a tautomeric mixture rather than impurities.

¹H NMR Spectral Analysis: A Proton-by-Proton Guide

The ¹H NMR spectrum provides a wealth of information about the proton environment of the molecule. The key diagnostic signals are those of the C4 and N-H protons.

-

C4-H Proton(s): In unsubstituted or mono-substituted derivatives at C4, the proton(s) at this position are highly informative.

-

Unsubstituted (CH₂): In a simple 1,2-diarylpyrazolidine-3,5-dione, the two C4 protons typically appear as a singlet around δ 3.65 ppm (in CDCl₃).[1]

-

Mono-substituted (CH): For 4-alkyl or 4-aryl substituted compounds, the single C4 proton appears as a multiplet (e.g., a triplet if coupled to an adjacent CH₂ group). Its chemical shift is highly dependent on the substituent and solvent. In DMSO-d₆, this proton for 4-substituted derivatives resonates around δ 3.9 - 4.2 ppm .[4] Electron-withdrawing groups at C4 will shift this signal further downfield.

-

-

N-H Proton(s): If the N1 and/or N2 positions are unsubstituted, the N-H protons will appear as broad signals at a lower field. Their chemical shift is highly variable and solvent-dependent due to hydrogen bonding. These signals can be confirmed by D₂O exchange, where the N-H peak disappears.

-

Substituent Protons: Protons on aryl or alkyl groups attached to N1, N2, or C4 will appear in their expected regions, providing confirmation of the substitution pattern. For example, phenyl protons typically resonate in the δ 7.10-7.50 ppm range.[1]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing direct insight into the carbon framework. The carbonyl carbons are particularly diagnostic.

-

Carbonyl Carbons (C3 and C5): These are the most downfield signals in the spectrum, appearing in the range of δ 165 - 175 ppm .[2] Their exact chemical shift can be influenced by the N-substituents and the tautomeric form present. In some cases, C3 and C5 may be non-equivalent and appear as two distinct signals.

-

C4 Carbon: The chemical shift of the C4 carbon is highly sensitive to its substitution. In an unsubstituted ring, it appears around δ 40-50 ppm . When substituted, this signal shifts significantly downfield.

-

Substituent Carbons: Aromatic and aliphatic carbons from the substituents will appear in their characteristic regions, further confirming the overall structure.

Summary of Characteristic NMR Data

The following tables provide a reference for typical chemical shift ranges observed for pyrazolidine-3,5-dione derivatives.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm)

| Proton Type | Typical Chemical Shift (δ, ppm) | Remarks |

| C4-H₂ (unsubstituted) | 3.6 - 3.7 | Appears as a singlet. |

| C4-H (mono-substituted) | 3.8 - 4.3 | Shift and multiplicity depend on the substituent and adjacent protons.[4] |

| N-H | 8.0 - 12.0 | Broad signal, position is solvent and concentration-dependent, disappears on D₂O exchange. |

| Aromatic-H | 7.0 - 8.0 | Multiplets corresponding to N-phenyl or C4-phenyl substituents.[1] |

| Alkyl-H (on C4) | 0.9 - 2.5 | Shifts and multiplicities follow standard alkane patterns.[1] |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Type | Typical Chemical Shift (δ, ppm) | Remarks |

| C3 & C5 (Carbonyls) | 165 - 175 | Most downfield signals. May appear as one or two peaks.[2] |

| C4 | 40 - 60 | Highly dependent on substitution at the C4 position. |

| Aromatic-C | 115 - 140 | Signals for aryl substituents. |

| Alkyl-C | 10 - 40 | Signals for aliphatic substituents. |

Experimental Protocols: A Framework for Reliable Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following workflow provides a self-validating system for sample preparation and analysis.

Sources

An In-depth Technical Guide to the Solubility Profile of 1,3-dimethyl-5-pyrazolidone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethyl-5-pyrazolidone, a heterocyclic compound with applications in pharmaceuticals and chemical synthesis.[1] In the absence of extensive quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility in organic solvents. Furthermore, a detailed, best-practice experimental protocol for the quantitative determination of its solubility is presented, empowering researchers and drug development professionals to ascertain this critical parameter. The methodologies described herein, primarily the robust shake-flask method followed by gravimetric or spectroscopic analysis, are designed to yield reliable and reproducible data, essential for formulation development, process chemistry, and quality control.

Introduction: The Significance of Solubility in the Application of this compound

This compound belongs to the pyrazolidone class of heterocyclic compounds, which are notable for their biological activities and serve as versatile intermediates in organic synthesis.[2][3] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and purification processes.[4] A thorough understanding of the solubility profile of this compound in various organic solvents is paramount for its effective utilization. For instance, in drug formulation, solubility dictates the choice of delivery vehicle, while in synthetic chemistry, it is crucial for reaction kinetics, product isolation, and purification. This guide provides the theoretical framework and practical tools for a comprehensive assessment of its solubility.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy change of this process determines the extent of solubility.

The Role of Polarity and Hydrogen Bonding

The molecular structure of this compound, featuring a polar lactam group (a cyclic amide) and methyl substituents, suggests a molecule with moderate polarity. The carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. This structure dictates its solubility in various organic solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen and nitrogen atoms of this compound, facilitating its dissolution.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents possess dipole moments and can interact with the polar regions of the solute molecule through dipole-dipole interactions. The presence of a carbonyl group in acetone and ethyl acetate can also act as a hydrogen bond acceptor for any potential hydrogen bond donors on the solute.

-

Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar nature of this compound would suggest limited solubility in nonpolar solvents.

Hansen Solubility Parameters (HSP)

Below is a conceptual diagram illustrating the relationship between solute and solvent properties in determining solubility.

Caption: Factors influencing the solubility of this compound.

Quantitative Determination of Solubility: An Experimental Guide

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[8][9][10] This section provides a detailed protocol for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps or glass-stoppered flasks

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Drying oven

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess solid should be visually apparent to ensure saturation.

-

Pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium, typically 24-48 hours. A preliminary study can be conducted to determine the minimum time required to reach a constant concentration.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand in a temperature-controlled environment for several hours to let the undissolved solid settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid phase.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE for organic solvents). This step is crucial to avoid transferring any undissolved solid particles.

-

-

Quantification:

-

Method A: Gravimetric Analysis [8][9]

-

Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.

-

Record the exact volume or weight of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the dish or vial in a desiccator before weighing.

-

-

Method B: UV-Vis Spectroscopic Analysis [1][4]

-

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

-

Calculation of Solubility:

-

For Gravimetric Analysis:

-

Solubility ( g/100 mL) = (mass of residue / volume of supernatant taken) * 100

-

-

For Spectroscopic Analysis:

-

Solubility ( g/100 mL) = (concentration from calibration curve * dilution factor) * 100

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

The following table provides a template for presenting the solubility data of this compound in various organic solvents. It also includes key solvent properties that aid in interpreting the results.

| Solvent | Solvent Class | Polarity (Dielectric Constant)[11] | Hansen Parameters (MPa½) | Experimentally Determined Solubility at 25°C ( g/100 mL) |

| Methanol | Polar Protic | 32.7 | δD: 15.1, δP: 12.3, δH: 22.3 | To be determined |

| Ethanol | Polar Protic | 24.5 | δD: 15.8, δP: 8.8, δH: 19.4 | To be determined |

| Acetone | Polar Aprotic | 20.7 | δD: 15.5, δP: 10.4, δH: 7.0 | To be determined |

| Ethyl Acetate | Polar Aprotic | 6.02 | δD: 15.8, δP: 5.3, δH: 7.2 | To be determined |

| Dichloromethane | Chlorinated | 9.08 | δD: 18.2, δP: 6.3, δH: 6.1 | To be determined |

| Chloroform | Chlorinated | 4.81 | δD: 17.8, δP: 3.1, δH: 5.7 | To be determined |

| Toluene | Nonpolar | 2.38 | δD: 18.0, δP: 1.4, δH: 2.0 | To be determined |

| n-Hexane | Nonpolar | 1.88 | δD: 14.9, δP: 0.0, δH: 0.0 | To be determined |

Note: The solubility values in this table are placeholders and need to be determined experimentally.

Conclusion

This technical guide has outlined the fundamental principles governing the solubility of this compound in organic solvents and has provided a detailed, actionable protocol for its quantitative determination. By employing the shake-flask method in conjunction with either gravimetric or spectroscopic analysis, researchers and drug development professionals can obtain the reliable data necessary for informed decision-making in their respective fields. A systematic approach to understanding and measuring solubility is indispensable for advancing the applications of this versatile chemical compound.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate. Retrieved from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Determination of aqueous solubility by heating and equilibration: A technical note. (2007). AAPS PharmSciTech, 8(1), E29.

- Ibrahim, D., Yildiz, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

-

Hansen solubility parameter. (2023, November 28). In Wikipedia. [Link]

-

Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

HSP for Beginners - Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSM Chemistry, 3(1), 1016.

-

Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. Retrieved from [Link]

-

1-acetyl-5,5-dimethyl-3-pyrazolidinone - C7H12N2O2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]

-

1-(3,5-Dimethylphenyl)pyrazolidine | C11H16N2 | CID 174766540. (n.d.). PubChem. Retrieved from [Link]

-

1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847. (n.d.). PubChem. Retrieved from [Link]

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). Pharmaceutics, 13(9), 1335.

-

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. (n.d.). PubChem. Retrieved from [Link]

-

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Acetone | CH3-CO-CH3 | CID 180. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl Acetate | CH3COOC2H5 | CID 8857. (n.d.). PubChem. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. Retrieved from [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies, 20(4), 41-45.

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

tautomeric forms of substituted pyrazolones

An In-depth Technical Guide to the Tautomeric Forms of Substituted Pyrazolones

Foreword

Substituted pyrazolones are a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility in medicinal chemistry, dye synthesis, and materials science.[1][2] Their chemical reactivity, biological activity, and physicochemical properties are not governed by a single, static molecular structure but rather by a dynamic equilibrium between multiple tautomeric forms.[2][3] Understanding and controlling this tautomerism is paramount for researchers seeking to rationally design molecules with specific functions. This guide provides a deep dive into the structural nuances of pyrazolone tautomers, the intricate factors governing their equilibrium, and the robust analytical methodologies required for their unambiguous characterization. We move beyond simple descriptions to explain the causality behind experimental observations, offering a framework for predictive design and analysis in drug development and chemical research.

The Fundamentals of Pyrazolone Tautomerism

Pyrazolones are oxo-derivatives of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms.[1][2] The presence of both proton-donating (N-H) and proton-accepting (C=O, C=N) groups within the same molecule allows for prototropic tautomerism—the migration of a proton between different positions, resulting in distinct structural isomers that can coexist in equilibrium.[4][5] For a typical substituted pyrazolin-5-one, three primary tautomeric forms are considered: the keto-hydrazone (CH form), the enol-imine (OH form), and the keto-hydrazine (NH form).[2]

The relative stability and predominance of these forms are not intrinsic but are exquisitely sensitive to a variety of factors, including the nature and position of substituents, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[1][2] This dynamic nature is central to the molecule's function; a specific tautomer may be responsible for desired biological activity, while another may govern solubility or metabolic stability.

Caption: The dynamic equilibrium between the three principal tautomeric forms of pyrazol-5-one.

Structural Elucidation: A Multi-Pronged Analytical Approach

Determining the predominant tautomeric form of a substituted pyrazolone is a non-trivial task that requires a synergistic application of multiple analytical techniques. No single method is sufficient; instead, evidence must be gathered from solid-state analysis, solution-state characterization, and computational modeling to build a conclusive structural assignment.

X-ray Crystallography: The Definitive Solid-State View

In the solid state, X-ray crystallography provides an unambiguous determination of the molecular structure, effectively capturing a single, "frozen" tautomeric form.[4] Its power lies in precisely locating the position of every atom, including hydrogen atoms, via electron density maps.

Causality in Crystal Packing: The tautomer observed in a crystal is the one that allows for the most stable intermolecular interactions (e.g., hydrogen bonding) and the most efficient crystal packing. For example, an investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it crystallizes as the OH-tautomer (1-phenyl-1H-pyrazol-3-ol).[4] The crystal structure showed distinct dimeric units connected by two strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the sp²-hybridized N2 atom of a neighboring molecule.[4] The electron density map clearly placed the proton on the oxygen atom, definitively excluding the NH form in the crystalline state.[4] This preference for the OH form in the solid state is often driven by its ability to form stable, planar hydrogen-bonded dimers.

NMR Spectroscopy: Probing Tautomerism in Solution

While X-ray analysis is definitive for the solid state, the situation in solution is far more complex, as multiple tautomers can exist in a dynamic equilibrium.[4] NMR spectroscopy is the most powerful tool for investigating these equilibria in solution.[4][6] By comparing the NMR spectra of the pyrazolone with those of "fixed" or "locked" derivatives (where the mobile proton is replaced by a group incapable of migration, such as a methyl group), one can deduce the predominant tautomeric form.[4]

Experimental Protocol: Tautomer Assignment using ¹H, ¹³C, and ¹⁵N NMR

This protocol describes a self-validating system for determining the dominant tautomer of a 1-substituted pyrazol-3-one in solution by comparing its spectra to O-methylated ("fixed OH") and N-methylated ("fixed NH") analogues.

Methodology:

-

Synthesis: Synthesize the target pyrazolone and its corresponding "fixed" derivatives: the O-methyl ether (e.g., 3-methoxy-1-phenyl-1H-pyrazole) and the N-methyl amide (e.g., 1-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one). The synthesis of pyrazolones is typically achieved through the condensation of a β-ketoester with a substituted hydrazine.[7]

-

Sample Preparation: Prepare solutions of the target pyrazolone and each fixed derivative at the same concentration in various deuterated solvents (e.g., non-polar CDCl₃ and highly polar, hydrogen-bond accepting DMSO-d₆).

-

Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra for all samples. ¹⁵N NMR is particularly diagnostic.[4]

-

Spectral Comparison (The Causality):

-

¹⁵N Chemical Shifts: This is the most telling experiment. The "fixed OH" form (O-methyl) will show two nitrogen signals with a large chemical shift difference (Δδ), corresponding to a pyridine-like sp² nitrogen and a pyrrole-like sp³ nitrogen.[4] In contrast, the "fixed NH" form (N-methyl) will exhibit two sp³-type nitrogen atoms with much more similar chemical shifts. The ¹⁵N spectrum of the target pyrazolone is then directly compared. A large Δδ strongly indicates the predominance of the OH tautomer.

-

¹³C Chemical Shifts: The chemical shift of the carbon at position 5 (C5) is highly sensitive to the tautomeric form. It resonates at a significantly different frequency in the OH form compared to the NH form. Close resemblance of the target compound's C5 shift to that of the O-methyl derivative points to the OH form.[4]

-

¹H-¹H Coupling Constants: The vicinal coupling constant between H4 and H5 (³J(H4,H5)) can also be diagnostic. This coupling is often different in the constrained ring systems of the distinct tautomers.[4]

-

Data Summary: NMR Fingerprints of Pyrazolone Tautomers

The following table, based on data for 1-phenyl-1H-pyrazol-3-ol and its derivatives, illustrates the power of this comparative approach.[4]

| Compound (Form) | Solvent | δ(N1) (ppm) | δ(N2) (ppm) | Δδ(N2-N1) | δ(C5) (ppm) | ³J(H4,H5) (Hz) |

| Target Pyrazolone (OH form) | CDCl₃ | 194.5 | 249.2 | 54.7 | 129.1 | 2.6 |

| Fixed OH (O-Methyl derivative) | CDCl₃ | 195.6 | 261.7 | 66.1 | 127.7 | 2.6 |

| Fixed NH (N-Methyl derivative) | CDCl₃ | ~105 | ~152 | ~47 | 142.3 | 3.6 |

Note: Data for the "Fixed NH" form are illustrative based on typical values for pyrazolidinones as direct analogues can be challenging to synthesize.

The striking similarity in the nitrogen chemical shift difference (Δδ), C5 chemical shift, and coupling constant between the target pyrazolone and its O-methyl derivative provides overwhelming evidence that the OH form is predominant in CDCl₃ solution.[4]

Computational Chemistry: Predicting Tautomer Stability

Caption: A comprehensive workflow for the structural elucidation of pyrazolone tautomers.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms can be shifted by several key factors. Mastering these influences is critical for controlling the properties of pyrazolone-based compounds.

Solvent Effects

The choice of solvent has a profound impact on the tautomeric equilibrium.[1][4]

-

Non-polar Solvents (e.g., C₆D₆, CDCl₃): In these environments, the CH form or hydrogen-bonded dimers of the OH form are often favored.[2][4] For 1-phenyl-1H-pyrazol-3-ol, NMR data shows that it exists as a dimer in CDCl₃, similar to its solid-state structure.[4]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents are strong hydrogen bond acceptors. They can disrupt the intermolecular hydrogen bonds that stabilize dimers, favoring monomeric species.[4] In the case of 1-phenyl-1H-pyrazol-3-ol, switching from CDCl₃ to DMSO-d₆ breaks the dimers, but the compound remains in the OH tautomeric form, now as a monomer.[4] For other pyrazolones, like the drug Edaravone, the NH-form is known to predominate in DMSO.[2]

-

Polar Protic Solvents (e.g., H₂O, CH₃OD): These solvents can actively participate in hydrogen bonding, potentially stabilizing the more polar OH or NH forms.

The effect of the solvent is clearly visible in ¹⁵N NMR spectra. The N2 signal of 1-phenyl-1H-pyrazol-3-ol shifts significantly downfield when moving from CDCl₃ to DMSO-d₆.[4] This is because in CDCl₃, the N2 lone pair is involved in an intermolecular hydrogen bond, which shields the nucleus (causing an upfield shift). In DMSO, this bond is broken, the lone pair is more exposed, and the signal shifts downfield.[4]

Substituent Effects

The electronic nature of substituents on the pyrazolone ring plays a crucial role.

-

Electron-Withdrawing Groups (EWGs): When placed at positions that can conjugate with the ring, EWGs can stabilize one tautomer over another. For instance, in 3,5-disubstituted pyrazoles, more electron-withdrawing substituents were found to stabilize the 3-tautomer in the crystalline state.[6]

-

Electron-Donating Groups (EDGs): Conversely, EDGs can shift the equilibrium in the opposite direction. For example, electron-donating groups on the C3 atom of pyrazol-5-ones tend to shift the equilibrium toward the CH form.[2]

-

Steric Hindrance: Bulky substituents can sterically disfavor certain tautomeric forms or conformations, indirectly influencing the equilibrium.

Conclusion and Outlook

The tautomerism of substituted pyrazolones is a complex but critically important phenomenon that dictates their utility in drug discovery and materials science. A robust, multi-faceted analytical strategy, combining X-ray crystallography for solid-state structure, comparative NMR spectroscopy for solution-state dynamics, and DFT for theoretical validation, is essential for accurate characterization. By understanding the causal relationships between solvent, substituents, and the resulting tautomeric equilibrium, researchers can move from empirical observation to rational design, unlocking the full potential of this versatile heterocyclic scaffold. The protocols and insights provided herein serve as a guide for navigating this complex chemical landscape with confidence and scientific rigor.

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(5), 1279. [Link]

-

Gamba, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

-

Gamba, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed. [Link]

-

Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(9), 1395. [Link]

-

Yüksek, M. F., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1307, 137946. [Link]

-

Al-Otaibi, J. S., et al. (2014). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 700-708. [Link]

-

Gamba, C., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Al-Amiery, A. A., et al. (2014). Three Tautomeric structures of the Pyrazolone nucleus. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

-

Verhoeven, J. W., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(3), 1228-1236. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dimethylpyrazolidin-3-one (CAS Number: 54945-11-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylpyrazolidin-3-one (CAS No. 54945-11-8), a heterocyclic organic compound belonging to the pyrazolidinone class. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines safety and handling procedures, and explores its current and potential applications in research and development. While specific biological activity and mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide will also discuss the known biological significance of the broader pyrazolidinone scaffold, offering a predictive context for future research endeavors.

Chemical Identity and Properties

2,5-Dimethylpyrazolidin-3-one, also known by its synonym 1,3-Dimethyl-5-pyrazolone, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group. Its structure features methyl groups at positions 2 and 5 of the pyrazolidine ring.

Table 1: Chemical and Physical Properties of 2,5-Dimethylpyrazolidin-3-one

| Property | Value | Source(s) |

| CAS Number | 54945-11-8 | |

| Synonym CAS Number | 2749-59-9 (for 1,3-Dimethyl-5-pyrazolone) | [1][2][3][4] |

| Molecular Formula | C₅H₁₀N₂O | [1][2] |

| Molecular Weight | 114.15 g/mol | [1] |

| Appearance | White to light red to green crystalline powder | [1] |

| Melting Point | 116 - 121 °C | [1] |

| Boiling Point | 210.05 °C (rough estimate) | [5] |

| Density | 1.17 g/cm³ | [2] |

| Flash Point | 45.5 °C | [3] |

| Water Solubility | Almost transparent | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Canonical SMILES | CC1CC(=O)N(N1)C | |

| InChIKey | NDELSWXIAJLWOU-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 2,5-Dimethylpyrazolidin-3-one can be achieved through the cyclization of a β-keto ester precursor with a hydrazine derivative. A common and effective method involves the reaction of methylhydrazine with crotonic acid (2-butenoic acid).

Synthetic Pathway: Cyclization of Crotonic Acid with Methylhydrazine

This synthetic route is a two-step process involving a Michael addition followed by an intramolecular cyclization to form the pyrazolidinone ring. The use of excess methylhydrazine is crucial, as the first equivalent acts as a base to deprotonate the carboxylic acid, while the subsequent equivalents act as the nucleophile for the cyclization reaction.[6]

Caption: Synthetic pathway for 2,5-Dimethylpyrazolidin-3-one.

Detailed Experimental Protocol

The following protocol is adapted from a standard laboratory procedure for the synthesis of N1,C5-dimethyl pyrazolidinone.[6]

Materials:

-

Crotonic acid (2-butenoic acid)

-

Methylhydrazine

-

125-mL ground-glass-jointed Erlenmeyer flask

-

Stir bar

-

Reflux condenser

-

Heating mantle or hot plate

-

Vacuum source

Procedure:

-

Reaction Setup: To a 125-mL ground-glass-jointed Erlenmeyer flask containing a stir bar, add 20.0 mmol of crotonic acid.

-

Addition of Methylhydrazine: While stirring, carefully add 44.0 mmol of liquid methylhydrazine to the flask. It is advisable to do this in a well-ventilated fume hood.

-

Initial Reflux: Attach a reflux condenser to the flask and heat the mixture with stirring for 30 minutes. This initial heating phase facilitates the Michael addition.

-

Cyclization and Dehydration: After the initial reflux, configure the apparatus for vacuum distillation. Apply heat and a gentle vacuum to the stirring reaction mixture for approximately 25 minutes. This step promotes the intramolecular cyclization to form the pyrazolidinone ring and removes the water byproduct and excess methylhydrazine.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The resulting product, 2,5-Dimethylpyrazolidin-3-one, should be a solid or a viscous oil that can be further purified if necessary, for example, by recrystallization or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the methylene protons of the pyrazolidinone ring. Due to the chiral center at C5, the adjacent methylene protons (C4) are diastereotopic and would likely appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals: two for the methyl carbons, one for the methylene carbon, one for the methine carbon, and one for the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the amide group, typically in the range of 1650-1700 cm⁻¹. N-H stretching bands would be absent due to the N-methylation.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (114.15 g/mol ).

Reactivity and Potential Applications

Chemical Reactivity

The pyrazolidinone ring is a γ-lactam, and its reactivity is influenced by the substituents on the ring. The carbonyl group is susceptible to nucleophilic attack, and the ring can undergo hydrolysis, particularly under basic conditions. The acylating potential of the γ-lactam ring in bicyclic pyrazolidinones has been shown to be comparable to that of the β-lactam ring in some antibiotics.[1][7] This suggests that the pyrazolidinone scaffold can act as an acylating agent, a key mechanism for the inactivation of certain enzymes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. China 1,3-Dimethyl-5-pyrazolone Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Dimethylated Pyrazolidinones: Navigating Isomeric Complexity in Drug Discovery

This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It delves into the molecular characteristics, synthesis, and applications of dimethylated pyrazolidinone scaffolds, with a specific focus on clarifying the isomeric ambiguities inherent to this class of compounds. We will address the user's query on "1,3-dimethyl-5-pyrazolidone," contextualize it within the broader and more extensively researched landscape of pyrazolidinone and pyrazolone derivatives, and provide practical insights for their application in pharmaceutical research.

Introduction: Deconstructing "this compound"

A query for "this compound" often leads to a point of chemical ambiguity. While the name specifies a saturated five-membered heterocyclic ring with a ketone at position 5 and methyl groups at positions 1 and 3, this specific isomer is not widely documented in scientific literature or commercially available. Instead, searches predominantly yield data for its unsaturated analogue, 1,3-dimethyl-5-pyrazolone . This distinction is critical for any research endeavor.

-

This compound (Theoretical): This compound has a saturated pyrazolidine ring. Its chemical formula would be C5H10N2O .

-

1,3-dimethyl-5-pyrazolone: This compound features a double bond in the pyrazoline ring, making it an unsaturated heterocycle. It exists in tautomeric forms, including 1,3-dimethyl-1H-pyrazol-5-ol. This is the commonly referenced substance with extensive documentation.

This guide will proceed by first providing the definitive molecular details of the well-characterized 1,3-dimethyl-5-pyrazolone and then expanding to the broader pyrazolidinone scaffold, which is of significant interest in medicinal chemistry.

Molecular Formula and Weight: A Tale of Two Structures

Clarity in molecular formula and weight is paramount for experimental design, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 1,3-dimethyl-5-pyrazolone | C5H8N2O | 112.13 | Unsaturated Ring[1][2] |

| This compound | C5H10N2O | 114.15 | Saturated Ring (Theoretical) |

The two additional hydrogen atoms in the theoretical saturated structure account for the difference in molecular weight. Researchers embarking on synthetic routes must target the reduction of the pyrazolone ring to access the pyrazolidinone core.

The Pyrazolidinone Scaffold in Drug Discovery

Pyrazolidinone and its derivatives are considered "privileged scaffolds" in medicinal chemistry. This designation is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The pyrazolidinone core offers a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The general structure of a pyrazolidinone allows for substitutions at the N1, N2, C3, C4, and C5 positions, creating vast chemical diversity for drug discovery programs.

Therapeutic Applications of Pyrazolidinone Derivatives

Derivatives of the pyrazolidinone scaffold have been explored for a variety of therapeutic applications, including:

-

Anti-inflammatory Agents: The pyrazolidinedione subclass, in particular, has been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antibacterial Agents: Novel pyrazolidinone-based compounds have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[3]

-

Anticancer and Antiviral Properties: The versatility of the scaffold has led to the investigation of its derivatives as potential anticancer and antiviral therapeutics.

-

Enzyme Inhibitors: The pyrazolidinone core has been successfully employed in the design of inhibitors for enzymes such as DNA gyrase B, a key target in antibacterial drug discovery.

The following diagram illustrates the relationship between the core scaffold and its potential therapeutic applications.

Caption: The pyrazolidinone scaffold as a versatile core for diverse therapeutic applications.

Synthesis of Pyrazolidinone Derivatives: A Generalized Approach

The synthesis of pyrazolidinone derivatives often involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon. A common and illustrative method is the reaction of a substituted hydrazine with an α,β-unsaturated carboxylic acid or its ester.

General Experimental Protocol: Synthesis of an N1,C5-Disubstituted Pyrazolidinone

This protocol outlines a general procedure for the synthesis of a pyrazolidinone ring, which can be adapted for specific target molecules like this compound.

Step 1: Michael Addition

-

To a stirred solution of an α,β-unsaturated acid (e.g., crotonic acid for a C5-methyl group) in a suitable solvent (e.g., ethanol), add a substituted hydrazine (e.g., methylhydrazine for an N1-methyl group) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for a specified period to drive the Michael addition to completion.

Step 2: Cyclization and Dehydration

-

After the initial addition, the reaction is continued at reflux to facilitate the intramolecular cyclization via amide bond formation.

-

This step is often accompanied by the removal of water, which can be aided by a Dean-Stark apparatus or by heating under vacuum.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired pyrazolidinone.

The following workflow diagram illustrates this synthetic process.

Caption: A generalized workflow for the synthesis of pyrazolidinone derivatives.

Analytical Characterization of Pyrazolidinones

The structural elucidation and purity assessment of synthesized pyrazolidinone derivatives rely on a suite of modern analytical techniques.

| Analytical Technique | Purpose | Expected Observations for a Dimethyl-Pyrazolidinone |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of proton and carbon environments. | 1H NMR would show characteristic signals for the methyl groups and the diastereotopic protons on the saturated ring. 13C NMR would confirm the presence of the carbonyl carbon and the saturated carbons of the ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | The molecular ion peak would correspond to the calculated molecular weight. Fragmentation analysis can help confirm the structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single sharp peak would indicate a high degree of purity. Retention time is characteristic of the compound under specific chromatographic conditions. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be prominent. |

For drug development, validated HPLC methods are crucial for quality control and for pharmacokinetic studies in biological matrices.[4][5]

Safety and Handling of Pyrazolidinone Derivatives

As with any class of chemical compounds, proper safety precautions are essential when handling pyrazolidinone derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling, storage, and disposal information for the particular derivative being used.[6][7][8][9]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

While the specific compound "this compound" remains elusive in common chemical databases, the broader class of pyrazolidinones represents a fertile ground for drug discovery and development. The isomeric ambiguity surrounding this query underscores the importance of precise chemical nomenclature and thorough literature review in scientific research. The synthetic versatility and diverse biological activities of the pyrazolidinone scaffold ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access novel derivatives and the exploration of their potential in emerging therapeutic areas through techniques like fragment-based drug design and structure-guided optimization.[10]

References

- Google Patents. (n.d.). Xnxz xnx xnx. (Patent No. US3172874A).

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pengnuo. (n.d.). 1,3-Dimethyl-5-pyrazolone. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-acetyl-5,5-dimethyl-3-pyrazolidinone. Retrieved from [Link]

- Bioorganic & Medicinal Chemistry Letters. (1999). Synthesis of pyrazolidinone antibacterial agents. 9(15), 2205-6.

- (n.d.). Scheme 1: Synthesis of N1,C5-Dimethyl Pyrazolidinone. Retrieved from a university chemistry lab manual source.

-

ResearchGate. (n.d.). Representative Bioactive Molecules with Pyrazolidinone Scaffold. Retrieved from [Link]

- Arkivoc. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. 2024(5), 202412223.

- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (Patent No. CN101367763A).

- PLoS Pathogens. (2023). Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. 19(2), e1011168.

-

PubChem. (n.d.). Dimezone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-3-pyrazolidinone, 97%. Retrieved from [Link]

- Molecules. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. 25(21), 5038.

- ResearchGate. (2018).

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

- ACS Medicinal Chemistry Letters. (2016). Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. 7(4), 423-428.

- Revista de Ciências Farmacêuticas Básica e Aplicada. (2019).

- Journal of Chromatographic Science. (2024). Thiazolidinediones: Recent Development in Analytical Methodologies. 62(1), 1-13.

- Cayman Chemical. (2025, November 25).

- Journal of Scientific and Medical Research. (n.d.). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione.

-

ResearchGate. (n.d.). Fragments of ¹H NMR spectra of.... Retrieved from [Link]

Sources

- 1. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 1,3-Dimethyl-5-pyrazolone Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 3. Synthesis of pyrazolidinone antibacterial agents [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.ca [fishersci.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Pyrazolidinone Landscape: A Technical Guide to 1,3-Dimethyl-5-Pyrazolidone and its Isomer for Research Applications

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical biology and drug discovery, precise molecular tools are paramount. This guide provides an in-depth technical overview of 1,3-dimethyl-5-pyrazolidone, a heterocyclic compound with potential applications in research. Crucially, this document will also address a common point of confusion by differentiating it from its more commercially prevalent and extensively studied isomer, 1,3-dimethyl-5-pyrazolone. Understanding the distinct chemical identities and commercial availability of these molecules is the first critical step for any researcher venturing into this chemical space.

Demystifying the Isomers: Pyrazolidinone vs. Pyrazolone

A frequent source of ambiguity for researchers is the distinction between this compound and 1,3-dimethyl-5-pyrazolone. Though their names are similar, they represent distinct chemical structures with different properties and, consequently, different research applications.

This compound (CAS: 54945-11-8) is a saturated five-membered ring containing two adjacent nitrogen atoms and a ketone group. Its molecular formula is C5H10N2O.[1]

1,3-Dimethyl-5-pyrazolone (CAS: 2749-59-9) , on the other hand, is an unsaturated heterocyclic compound with a double bond in the pyrazole ring. Its molecular formula is C5H8N2O.[2][3][4][5]

It is the pyrazolone derivative that is more widely commercially available and has a more extensive body of research associated with it, particularly in the context of pharmaceuticals and as a chelating agent.[2] This guide will primarily focus on the technical details pertinent to the research applications of the more accessible 1,3-dimethyl-5-pyrazolone, while also providing information on the commercial availability of this compound.

Commercial Availability: Sourcing Your Starting Material

For researchers, the accessibility of a chemical is a primary concern. Here's a breakdown of the commercial landscape for both isomers:

| Compound | CAS Number | Representative Suppliers | Typical Purity |

| 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | Pengnuo, Tokyo Chemical Industry (TCI) | >98.0% (T)(HPLC)[3] |

| This compound | 54945-11-8 | Finetech Industry Limited | Varies, custom synthesis available[1] |

Note: While this compound is listed by some suppliers, it is less common than its pyrazolone counterpart. Researchers interested in this specific isomer may need to consider custom synthesis options.[1]

Physicochemical Properties and Safety Considerations

Understanding the fundamental properties and handling requirements of a research chemical is a prerequisite for safe and effective experimentation.

Properties of 1,3-Dimethyl-5-Pyrazolone:

| Property | Value |

| Molecular Formula | C5H8N2O[2][4] |

| Molecular Weight | 112.13 g/mol [2] |

| Appearance | White to light red to green powder or crystal[3] |

| Melting Point | 116.0 to 121.0 °C[3] |

| Solubility | Soluble in water and various organic solvents[2] |

Safety and Handling:

Researchers should always consult the Safety Data Sheet (SDS) before handling any chemical. For 1,3-dimethyl-5-pyrazolone, general safety precautions include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust.

Synthesis and Characterization: Ensuring Quality and Identity

While commercially available, understanding the synthesis of these compounds can provide valuable insights for researchers.

Synthesis of Pyrazolidinone and Pyrazolone Derivatives

The synthesis of pyrazolidinone and pyrazolone cores often involves the condensation of a hydrazine derivative with a suitable dicarbonyl compound or an α,β-unsaturated carbonyl compound. For instance, a general synthesis of a pyrazolidinone ring can be achieved by reacting methylhydrazine with an α,β-unsaturated acid like crotonic acid.[6] The synthesis of pyrazolone derivatives can be achieved through the reaction of a β-ketoester with a hydrazine. For example, 1-phenyl-3-methyl-5-pyrazolone can be synthesized from phenylhydrazine and methyl acetoacetate.[7]

Experimental Workflow: Synthesis of a Pyrazolidinone Ring

Caption: A generalized workflow for the synthesis of a pyrazolidinone ring system.

Analytical Characterization

Confirming the identity and purity of the starting material is a critical step in any research project. A combination of analytical techniques is typically employed for the characterization of pyrazolidinone and pyrazolone derivatives.

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful.[8]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl (C=O) group.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can also be used for purification.

Logical Flow: Characterization of a Synthesized Pyrazolidinone/Pyrazolone

Sources

- 1. This compound | CAS: 54945-11-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. China 1,3-Dimethyl-5-pyrazolone Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 3. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- [webbook.nist.gov]

- 5. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 [chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 8. lqa.com [lqa.com]

Methodological & Application

Application Notes: Synthesis of Pyrazolidine-3,5-dione Derivatives from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolidine-3,5-dione Scaffold

The pyrazolidine-3,5-dione core is a highly valued scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[2][3][4][5] The versatility and therapeutic potential of these compounds make the development of efficient and reliable synthetic routes a critical endeavor for drug discovery and development.[2][6]

This guide provides a comprehensive overview of the synthesis of pyrazolidine-3,5-dione derivatives, with a particular focus on the classical and effective method starting from diethyl malonate and substituted hydrazines.

Chemical Principles and Reaction Mechanism

The synthesis of the pyrazolidine-3,5-dione ring system from diethyl malonate is typically achieved through a cyclocondensation reaction with a hydrazine derivative.[2] This reaction, a variation of the Knorr pyrazole synthesis, proceeds via the formation of an intermediate hydrazide, which then undergoes intramolecular cyclization to yield the desired heterocyclic ring.[7][8][9]

The overall transformation can be summarized as follows:

-

Enolate Formation: In the presence of a strong base, such as sodium ethoxide, diethyl malonate is deprotonated at the α-carbon to form a reactive enolate.

-

Nucleophilic Acyl Substitution: The hydrazine derivative acts as a nucleophile, attacking one of the carbonyl carbons of diethyl malonate, leading to the displacement of an ethoxy group and the formation of a malonic acid hydrazide intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the remaining carbonyl carbon, leading to the formation of the five-membered pyrazolidine-3,5-dione ring with the elimination of a second molecule of ethanol.

The retrosynthetic analysis of pyrazolidin-3,5-diones indicates that they can be obtained through the condensation of 1,2-dicarbonyl compounds, like diethyl malonate, with hydrazine hydrate or substituted hydrazines.[10]

Experimental Protocols

This section details the classical condensation method for the synthesis of 1-phenylpyrazolidine-3,5-dione, a representative example of this class of compounds.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 10 mmol |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 10 mmol |

| Sodium Metal | Na | 22.99 | 11 mmol |

| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL |

| Hydrochloric Acid | HCl | 36.46 | As needed |

| Deionized Water | H₂O | 18.02 | As needed |

Step-by-Step Protocol for Classical Condensation

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (11 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser. This reaction is exothermic.

-

Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (10 mmol) dropwise to the sodium ethoxide solution with continuous stirring.[11]

-

Addition of Phenylhydrazine: To the resulting mixture, add phenylhydrazine (10 mmol).[1][11]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours.[1][11]

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[11]

-

Precipitation of the Product: Dissolve the residue in water and acidify the solution with hydrochloric acid until a precipitate forms.[11]

-

Isolation and Purification: Collect the crude product by filtration and wash it with cold water.[11] Recrystallize the solid from ethanol to yield pure 1-phenylpyrazolidine-3,5-dione.[11]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-phenylpyrazolidine-3,5-dione.

Modern Synthetic Approaches

While the classical condensation method is robust, modern techniques have been developed to improve efficiency. Microwave-assisted synthesis, for instance, can significantly reduce reaction times to 10-30 minutes and often leads to higher yields (80-95%).[1][11] This method typically involves mixing the diethyl malonate, a substituted hydrazine, and an aldehyde or ketone in a microwave-safe vessel with a catalytic amount of a base like piperidine in a solvent such as ethanol.[1][11]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time or consider using microwave-assisted synthesis for faster and more complete conversion.[1][11] |

| Side reactions. | Carefully control the stoichiometry of the reactants. An excess of one component may favor the formation of byproducts.[12] | |

| Product loss during workup. | Optimize the recrystallization process. Ensure the product is fully precipitated before filtration. | |

| Impure Product | Presence of starting materials or side products. | Ensure thorough washing of the crude product. Multiple recrystallizations may be necessary. Consider column chromatography for difficult separations. |

| Degradation of the product. | If the product is sensitive, consider milder reaction conditions or a modified workup procedure.[12] |

Diverse Applications of Pyrazolidine-3,5-dione Derivatives

The pyrazolidine-3,5-dione scaffold is a versatile platform for developing therapeutic agents with a wide range of biological activities.[4] These derivatives have been investigated for their potential as:

-

Anti-inflammatory and Analgesic Agents: Some of the earliest and most well-known applications of this class of compounds.[5]

-

Antimicrobial and Antifungal Agents: Demonstrating efficacy against various bacterial and fungal strains.[3][5][13]

-

Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[3][14]

-

Antidiabetic and Neuroprotective Agents: Emerging areas of research for these derivatives.[3]

-

Agricultural Chemicals: Showing promise as insecticides, miticides, and herbicides.[3][4]

Further research is ongoing to optimize the pharmacokinetic profiles of pyrazolidine-3,5-dione derivatives to minimize potential side effects and expand their clinical applications.[3][6]

References

- A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Deriv

- A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Request PDF. (n.d.).

- Head-to-head comparison of different pyrazolidine-3,5-dione synthesis methods. (n.d.). Benchchem.

- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (n.d.). JSciMed Central.

- A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. (2025). Bentham Science Publisher.

- Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. (n.d.).

- Three classical pyrazolidine-3,5-dione derivatives and the representative compound. (n.d.).

- Comparative analysis of pyrazolidine-3,5-dione synthesis methods. (n.d.). Benchchem.

- PYRAZOLIDINE-3, 5-DIONE AND 2-METHYL-4-OXO-4H-THIOCHROMENE-8-CARBONYL CONJUGATES: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- A Technical Guide to the Synthesis and Characterization of Novel Pyrazolidine-3,5-dione Deriv

- Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.

- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.

- PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES

- Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]